molecular formula C13H17ClN2O4 B6513243 N'-(3-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)ethanediamide CAS No. 922852-11-7

N'-(3-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)ethanediamide

Cat. No.: B6513243
CAS No.: 922852-11-7
M. Wt: 300.74 g/mol
InChI Key: PLKMDVYKPZEYQS-UHFFFAOYSA-N
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Description

N'-(3-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)ethanediamide is a substituted ethanediamide (oxalamide) derivative characterized by two distinct substituents:

  • 2,2-dimethoxyethyl group: A flexible, oxygen-rich chain that enhances solubility and influences molecular conformation through hydrogen bonding .

These interactions stabilize specific conformations critical for biological activity or crystallization behavior.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4/c1-8-9(14)5-4-6-10(8)16-13(18)12(17)15-7-11(19-2)20-3/h4-6,11H,7H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKMDVYKPZEYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of N'-(3-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)ethanediamide

This compound is a synthetic compound that has garnered interest in various biological studies. The compound is characterized by its unique molecular structure, which includes a chloro-substituted aromatic ring and an ethylenediamine backbone.

Chemical Structure

  • Molecular Formula : C12H18ClN3O2
  • Molecular Weight : Approximately 273.74 g/mol
  • Structure : The compound features a chloro group and dimethoxyethyl groups which are significant for its biological interactions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds with similar structural motifs often exhibit anticancer properties. Studies have shown that derivatives of chloro-substituted anilines can induce apoptosis in cancer cells through mechanisms involving:

  • Inhibition of cell proliferation : This is often mediated through the modulation of signaling pathways such as the MAPK/ERK pathway.
  • Induction of apoptosis : Activation of caspases and disruption of mitochondrial membrane potential are common pathways observed in related compounds.

2. Antimicrobial Properties

Chloro-substituted phenyl compounds have been noted for their antimicrobial activities. Preliminary studies suggest that this compound may possess:

  • Bactericidal effects : Effective against various Gram-positive and Gram-negative bacteria.
  • Fungal inhibition : Potential activity against pathogenic fungi, making it a candidate for further exploration in antifungal drug development.

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme inhibition : Compounds similar to this one have been shown to inhibit enzymes involved in critical metabolic pathways in pathogens.
  • Receptor interaction : The ability to interact with specific cellular receptors may modulate physiological responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares N'-(3-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)ethanediamide with structurally related ethanediamides and chloroaromatic derivatives:

Compound Name Key Substituents Physicochemical Properties Applications/Activity Reference ID
Target Compound 3-chloro-2-methylphenyl, 2,2-dimethoxyethyl Likely crystalline (based on analogs) Not explicitly stated
N-(2,2-dimethoxyethyl)-N'-[2-(furan-2-yl)-...] Furan-2-yl, 4-phenylpiperazinyl High solubility in polar solvents Pharmacological research
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 3-chlorophenethyl, methoxynaphthalenyl Lipophilic (due to naphthalene) Synthetic intermediate
3-Chloro-N-phenyl-phthalimide Chloro-substituted phthalimide High thermal stability Polyimide monomer synthesis
Alachlor (2-chloro-N-(2,6-diethylphenyl)-...) Chloroacetamide, diethylphenyl Herbicidal activity Agricultural pesticide

Key Observations :

  • Chlorinated Aromatic Groups : The 3-chloro-2-methylphenyl group in the target compound shares similarities with 3-chlorophenethyl () and 2,6-diethylphenyl () substituents. These groups enhance hydrophobic interactions in biological systems or material matrices .
  • Oxygen-Rich Chains : The 2,2-dimethoxyethyl group distinguishes the target compound from alachlor (methoxymethyl) and furan-containing analogs (). This moiety likely improves aqueous solubility compared to purely aromatic derivatives .
  • Backbone Flexibility : Ethanediamides (e.g., target compound) exhibit greater conformational flexibility than rigid phthalimides (), enabling adaptation to binding pockets or crystal lattices .

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